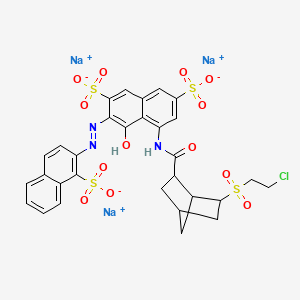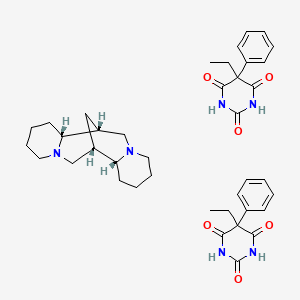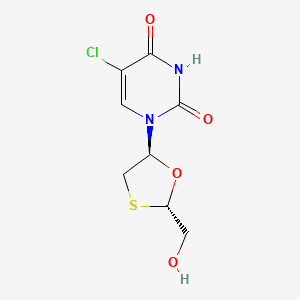
Oxathiolan, 5ClU-(-)-alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxathiolan, 5ClU-(-)-alpha is a sulfur-containing heterocyclic compound that has garnered significant interest in the field of synthetic organic chemistry. This compound is part of the broader class of oxathiolanes, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxathiolan, 5ClU-(-)-alpha typically involves the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid . This method allows for the formation of the oxathiolane ring in a one-pot reaction with high yields and enantioselectivity. The reaction conditions often include the use of stable thioketones as the sulfur source and acetylenedicarboxylic acid as the oxygen-containing reaction partner .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Oxathiolan, 5ClU-(-)-alpha undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxathiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxathiolanes. These products can have different biological activities and applications depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
Oxathiolan, 5ClU-(-)-alpha has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of oxathiolan, 5ClU-(-)-alpha involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, in the context of antiviral activity, oxathiolan derivatives can inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways involved can vary depending on the specific application and the functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxathiolan, 5ClU-(-)-alpha include other oxathiolanes and sulfur-containing heterocycles like thiolanes and thiazoles . These compounds share structural similarities but can have different biological activities and applications.
Uniqueness
This compound is unique due to its specific structural features and the presence of the 5ClU-(-)-alpha substituent. This uniqueness can confer distinct biological activities and make the compound particularly valuable in certain applications, such as antiviral drug development .
Eigenschaften
CAS-Nummer |
149819-48-7 |
|---|---|
Molekularformel |
C8H9ClN2O4S |
Molekulargewicht |
264.69 g/mol |
IUPAC-Name |
5-chloro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9ClN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |
InChI-Schlüssel |
DVJJKFFBFIKNCE-WDSKDSINSA-N |
Isomerische SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)Cl |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



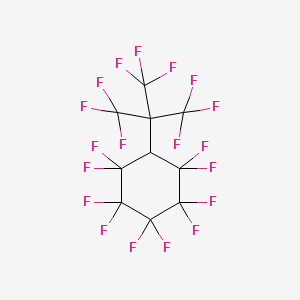
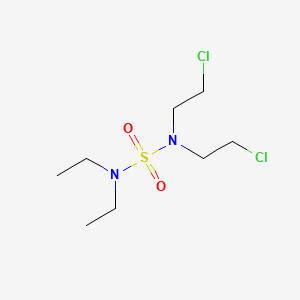

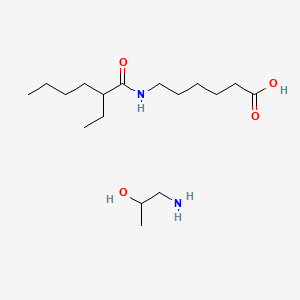
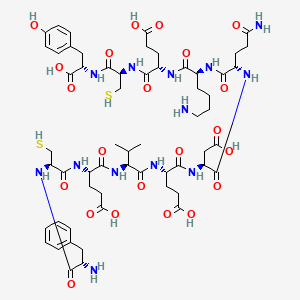
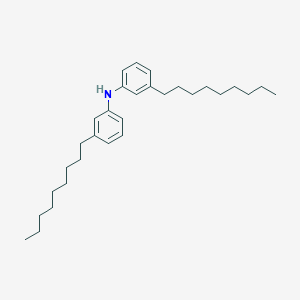
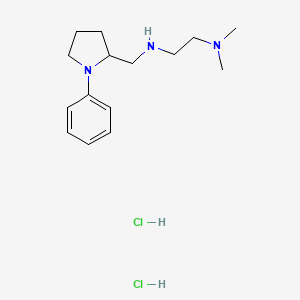
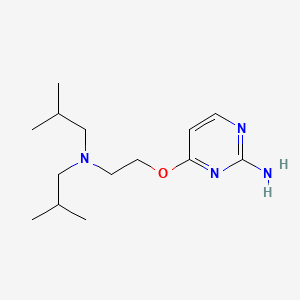
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)

